Stereochemical Differentiation in Intramolecular Cyclization: D-Galacto vs. D-Gluco Dithioacetals
In intramolecular cyclization reactions, the stereochemical configuration of the sugar backbone dictates the product outcome. Studies on D-glucose dibenzyl dithioacetal derivatives show that 4-O-tosyl-D-glucose dibenzyl dithioacetal yields benzyl 1,4-dithio-D-galactofuranoside derivatives, a transformation that exploits the gluco-configuration to form a galacto-product [1]. In contrast, the D-galactose dibenzyl dithioacetal (the target compound) possesses the galacto-configuration natively, precluding this specific rearrangement and instead serving as a direct entry point for synthesizing galactose-based thio-sugars and septanose rings [2].
| Evidence Dimension | Product Outcome in O-Tosyl Cyclization |
|---|---|
| Target Compound Data | Directly provides the galacto-configured backbone for further derivatization without requiring a configurational inversion. |
| Comparator Or Baseline | D-Glucose dibenzyl dithioacetal (CAS 6936-67-0): 4-O-tosyl derivative cyclizes to benzyl 1,4-dithio-D-galactofuranoside. |
| Quantified Difference | Qualitative difference in synthetic route; target compound avoids the need for an inversion step to access galactose derivatives. |
| Conditions | Intramolecular cyclization of O-tosyl dithioacetal derivatives (Carbohydrate Research, 1974). |
Why This Matters
This difference is critical for researchers aiming to synthesize galactose-based molecules, as the target compound offers a direct, stereochemically correct building block, eliminating a potentially low-yielding inversion step required when starting from the glucose analog.
- [1] Miljković, D.; Popsavin, V. Syntheses of some new D-glucose dibenzyl dithioacetal derivatives. J. Serb. Chem. Soc. 1989, 54, 173-178. View Source
- [2] Cox, J. M.; Owen, L. N. Thio-sugars. Part III. The thioseptanose ring. J. Chem. Soc. C 1967, 1121-1130. DOI: 10.1039/J39670001121. View Source
